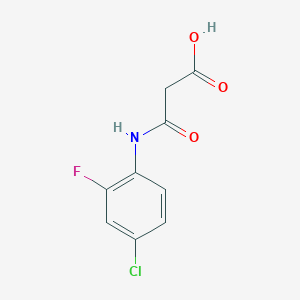
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid, also known as CF3, is a chemical compound that has gained significant attention in scientific research. This compound is primarily used in the field of medicinal chemistry, particularly in the development of novel drugs. CF3 has been found to exhibit several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is not fully understood. However, it has been found to inhibit several enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins play a crucial role in various physiological processes, including inflammation and cell proliferation. By inhibiting these enzymes and proteins, 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been found to exhibit anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has also been found to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been found to exhibit anti-viral activity by inhibiting the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has several advantages and limitations for lab experiments. One of the advantages of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is its high potency, which allows for lower doses to be used in experiments. This reduces the risk of toxicity and side effects. Another advantage of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is its broad spectrum of activity, making it suitable for the treatment of various diseases. However, one of the limitations of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid research. One of the future directions is the development of novel drugs based on 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid. Several studies have shown that 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for the development of drugs for the treatment of various diseases. Another future direction is the optimization of the synthesis method for 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid. The current synthesis method for 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is complex and time-consuming, making it challenging to produce large quantities of the compound. Optimizing the synthesis method could lead to the production of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid in larger quantities, making it more readily available for research purposes. Finally, future research could focus on the mechanism of action of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid. Understanding the mechanism of action of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid could help in the development of more effective drugs based on this compound.
Conclusion:
In conclusion, 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is a promising compound that has gained significant attention in scientific research. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. The development of novel drugs based on 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid could lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is a complex process that involves several steps. The most commonly used method for synthesizing 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is the Ugi four-component reaction. This method involves the reaction of four different components, including an amine, an isocyanide, an aldehyde, and an acid chloride. The reaction between these components results in the formation of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid.
科学研究应用
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been extensively used in scientific research, particularly in the development of novel drugs. This compound has been found to exhibit several pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been used as a lead compound in the development of several drugs, including anti-cancer drugs and anti-inflammatory drugs.
属性
IUPAC Name |
3-(4-chloro-2-fluoroanilino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZJVZKFNWLTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
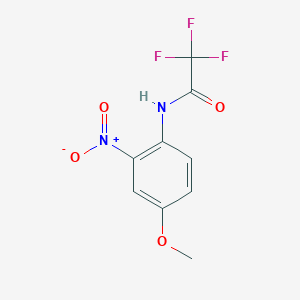
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)
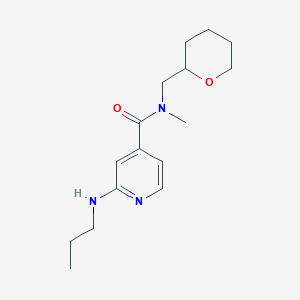
![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)



![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)
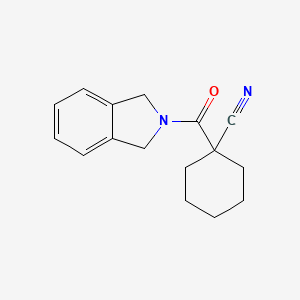
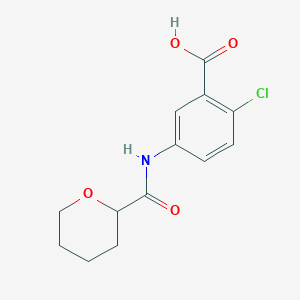
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)